Broad-Spectrum ABC Transporter Inhibition vs. P-gp-Selective Third-Generation Agents
Biricodar exhibits functional inhibition of three distinct ABC transporters: P-gp (ABCB1), MRP1 (ABCC1), and wild-type BCRP (ABCG2(R482)). In contrast, third-generation inhibitors such as zosuquidar (LY335979) and tariquidar (XR9576) lack MRP1 inhibitory activity, while elacridar (GF120918) lacks MRP1 activity. This multi-transporter coverage is essential for research models where more than one efflux pump is overexpressed [1].
| Evidence Dimension | Transporter inhibition spectrum (active/inactive) |
|---|---|
| Target Compound Data | P-gp: active; MRP1: active; BCRP(R482): active |
| Comparator Or Baseline | Zosuquidar: P-gp active, MRP1 inactive, BCRP inactive; Tariquidar: P-gp active, MRP1 inactive, BCRP active; Elacridar: P-gp active, MRP1 inactive, BCRP active |
| Quantified Difference | Biricodar is the only agent among comparators with confirmed functional activity against all three: P-gp, MRP1, and BCRP(R482). |
| Conditions | Functional transporter inhibition profiling as summarized in Modok et al., 2006 review table. |
Why This Matters
For researchers studying MDR malignancies co-expressing P-gp and MRP1 (e.g., acute myeloid leukemia, neuroblastoma), P-gp-selective agents cannot replicate the chemosensitization achieved by biricodar.
- [1] Modok S, Mellor HR, Callaghan R. Modulation of multidrug resistance efflux pump activity to overcome chemoresistance in cancer. Curr Opin Pharmacol. 2006;6(4):350-4. (Table 1). View Source
